3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-amino-1-(furan-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H13NO2/c1-6(5-9)8(10)7-3-2-4-11-7/h2-4,6,8,10H,5,9H2,1H3 |
InChI Key |
GDILNAQJVLSRRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC=CO1)O |
Origin of Product |
United States |
The Chemical and Medicinal Significance of Furan Containing Compounds
The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in chemical sciences. numberanalytics.comutripoli.edu.ly Its unique electronic properties and reactivity make it a valuable component in a multitude of applications, from materials science to drug discovery. numberanalytics.comijsrst.com
Furan and its derivatives are integral to numerous natural products, including furanoflavonoids, furanocoumarins, and various terpenoids. semanticscholar.orgresearchgate.net In the realm of medicinal chemistry, the furan nucleus is recognized as a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets. ijabbr.comresearchgate.net This versatility has led to the development of a wide array of furan-containing drugs with diverse pharmacological activities. utripoli.edu.lywisdomlib.org The presence of the ether oxygen imparts polarity and potential for hydrogen bonding, which can improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability. semanticscholar.org
The broad spectrum of biological activities associated with furan derivatives is well-documented and includes:
Antimicrobial: Effective against various bacteria and fungi. For example, Nitrofurantoin is a furan-based drug used to treat urinary tract infections. wisdomlib.org
Anti-inflammatory: Certain furan derivatives have shown the ability to reduce inflammation. wisdomlib.org
Anticancer: The furan motif is found in compounds exhibiting cytotoxic activity against cancer cell lines. researchgate.net
Central Nervous System Activity: Furan-containing compounds have been developed as antidepressants, anticonvulsants, and anxiolytics. utripoli.edu.lyijabbr.com
Cardiovascular: Some derivatives possess cardiovascular effects. wisdomlib.org
Beyond medicine, furan derivatives are used in the synthesis of advanced materials, such as thermosetting resins and polymers. numberanalytics.com Their role as versatile intermediates allows for the construction of complex molecular architectures. slideshare.net
Table 1: Examples of Pharmacological Activities of Furan Derivatives
| Pharmacological Activity | Example Application/Compound |
|---|---|
| Antibacterial | Treatment of bacterial infections (e.g., Nitrofurantoin) wisdomlib.org |
| Antifungal | Agents against fungal strains like Candida albicans utripoli.edu.ly |
| Antiviral | Component in antiviral therapeutic agents ijabbr.com |
| Anti-inflammatory | Reduction of inflammation wisdomlib.org |
| Anticancer | Cytotoxic agents against tumor cells researchgate.net |
| CNS Activity | Antidepressant, anticonvulsant medications utripoli.edu.lyijabbr.com |
| Anti-ulcer | Stomach acid reduction (e.g., Ranitidine) wisdomlib.org |
The Pivotal Role of Amino Alcohols in Synthesis and Biology
Amino alcohols are bifunctional organic compounds containing both an amine and an alcohol functional group. This dual functionality makes them highly valuable in both chemical synthesis and biological systems. scbt.com The β-amino alcohol motif, in particular, is a key structural feature in a vast number of biologically active natural products and pharmaceutical agents. nih.gov
In the field of organic synthesis, amino alcohols are crucial intermediates. Their ability to be derived from natural sources like amino acids provides access to a pool of chiral building blocks. Chiral amino alcohols are extensively used as:
Chiral Ligands and Auxiliaries: The nitrogen and oxygen atoms can coordinate with metal centers, making them excellent ligands for asymmetric catalysis, which is critical for producing enantiomerically pure drugs. nih.gov
Building Blocks: They serve as starting materials for the synthesis of complex molecules, including unnatural amino acids and other pharmaceuticals. nbinno.com
Catalysts: They can act as organocatalysts in various chemical transformations.
From a biological and medicinal perspective, the amino alcohol moiety is an important pharmacophore found in many drugs. nih.gov Its presence is critical to the therapeutic effect of numerous medications across different classes.
Table 2: Applications of Amino Alcohol Moieties
| Application Area | Specific Role |
|---|---|
| Asymmetric Synthesis | Chiral ligands, auxiliaries, and catalysts nih.gov |
| Medicinal Chemistry | Key pharmacophore in drugs (e.g., β-blockers, antivirals) nih.govresearchgate.net |
| Natural Products | Structural component of antibiotics and alkaloids (e.g., quinine) |
| Organic Synthesis | Versatile intermediates and building blocks um.edu.my |
Current Research on 3 Amino 1 Furan 2 Yl 2 Methylpropan 1 Ol
Retrosynthetic Strategies for the this compound Scaffold
Retrosynthetic analysis is a foundational technique in planning the synthesis of complex organic molecules by breaking them down into simpler, commercially available precursors. amazonaws.comdeanfrancispress.com For the target molecule, this compound, several logical disconnections can be proposed to devise viable synthetic routes.
One primary strategy involves a C-N bond disconnection. This approach simplifies the target molecule into an advanced intermediate, such as a 3-azido or 3-nitro-1-(furan-2-yl)-2-methylpropan-1-ol, which can be readily converted to the desired amine via reduction. This disconnection points towards precursors where the nitrogen functionality is introduced at a later stage.
Another powerful retrosynthetic approach is a C-C bond disconnection, specifically targeting the bond between the carbon bearing the hydroxyl group (C1) and the adjacent methyl-substituted carbon (C2). This leads to two key synthons: a furfural (B47365) equivalent (an electrophile) and a 2-aminopropyl or 2-nitropropyl anion equivalent (a nucleophile). A practical application of this strategy is the nitroaldol (Henry) reaction, which would involve reacting furfural with 2-nitropropane (B154153). The resulting nitro alcohol can then undergo reduction of both the nitro group and the furan-ring-adjacent ketone (if formed via oxidation) to yield the target amino alcohol.
A third strategy focuses on disconnecting the molecule as a β-amino ketone precursor. This involves a functional group interconversion of the secondary alcohol to a ketone. The resulting 3-amino-1-(furan-2-yl)-2-methylpropan-1-one (B13153840) can be disconnected via an aza-Michael addition pathway, suggesting precursors like a furan-containing α,β-unsaturated ketone and an amine. Subsequent stereoselective reduction of the ketone would then furnish the desired chiral alcohol.
Multistep Synthesis Approaches Utilizing Furan and Amino Alcohol Precursors
Building upon retrosynthetic analysis, several multistep pathways can be designed using readily available furan and amino alcohol derivatives. nih.gov A common and effective route commences with furan-2-carbaldehyde (furfural), a biomass-derived platform chemical. mdpi.com
One such pathway involves the aforementioned Henry reaction. Furfural is reacted with 2-nitropropane in the presence of a base to form 1-(furan-2-yl)-2-methyl-2-nitropropan-1-ol. Subsequent reduction of the nitro group is required to form the amino functionality. This can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using metals like zinc or iron in acidic conditions. This sequence effectively constructs the carbon skeleton and installs the necessary functional groups.
Alternatively, synthesis can proceed through an aldol-type condensation. An enolate derived from a propanoic acid derivative can be reacted with furfural. For instance, the lithium enolate of ethyl propanoate can add to furfural to generate a β-hydroxy ester. The ester can then be converted to an amide, followed by a Hofmann rearrangement to install the amino group at the C3 position with the loss of one carbon. A final reduction step would convert the ester or the intermediate carboxylic acid to the primary alcohol.
Another approach involves the initial synthesis of furan-containing propanone derivatives. nih.gov For example, 3-(furan-2-yl)-1-phenylpropan-1-ol has been synthesized from furfuryl alcohol and styrene (B11656) oxide, showcasing methods to build the propanol (B110389) backbone attached to the furan ring. researchgate.net A similar strategy could be adapted by starting with 1-(furan-2-yl)propan-2-one, which can be synthesized through various methods. This ketone could then undergo α-functionalization to introduce a nitrogen-containing group, followed by reduction of the ketone to form the C1 alcohol.
Stereoselective Synthesis: Control of Relative and Absolute Configurations
Controlling the three-dimensional arrangement of atoms is paramount, as different stereoisomers of a molecule can exhibit vastly different biological activities. nih.gov The target compound has two stereocenters (at C1 and C2), meaning four possible stereoisomers can exist. The following sections detail methods to control the formation of these stereocenters.
Biocatalysis offers an environmentally friendly and highly selective method for synthesizing chiral molecules. nih.govmdpi.com The asymmetric reduction of prochiral ketones to optically active alcohols is a well-established biocatalytic transformation. biomedpharmajournal.org Specifically, microorganisms like Lactobacillus paracasei have demonstrated exceptional efficacy in the stereoselective reduction of furan-containing ketones. researchgate.netresearchgate.net
While the direct bioreduction of 3-amino-1-(furan-2-yl)-2-methylpropan-1-one has not been extensively detailed, studies on analogous substrates provide strong evidence for the viability of this approach. Research has shown that Lactobacillus paracasei BD101 can reduce 1-(furan-2-yl)ethanone and 1-(furan-2-yl)propan-1-one to their corresponding (R)- and (S)-alcohols with outstanding enantiomeric excess (>99% ee) and high yields. researchgate.netresearchgate.net This process typically uses whole cells as the biocatalyst, which contains oxidoreductase enzymes that deliver hydride to the ketone in a stereocontrolled manner. researchgate.net The high degree of stereoselectivity is governed by the specific fit of the substrate within the enzyme's active site. This methodology could be applied to a suitable β-amino ketone precursor to stereoselectively generate the hydroxyl group at the C1 position.
| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-(Furan-2-yl)ethanone | (R)-1-(Furan-2-yl)ethanol | >99 | >99 | 97 | researchgate.net |
| 1-(Furan-2-yl)propan-1-one | (S)-1-(Furan-2-yl)propan-1-ol | >99 | >99 | 96 | researchgate.net |
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) are set, the auxiliary is removed and can often be recovered. This strategy is highly effective for constructing chiral amino alcohols.
A well-established method employs Evans oxazolidinone auxiliaries, which can be prepared from readily available amino alcohols. wikipedia.org For the synthesis of the target compound, an N-propionyl oxazolidinone could be used. Its corresponding boron enolate can undergo a highly diastereoselective aldol (B89426) reaction with furfural to establish the relative stereochemistry between the newly formed hydroxyl group (at C1) and the methyl group (at C2). The stereochemical outcome is dictated by the rigid, chelated transition state directed by the chiral auxiliary. Following the aldol addition, the carbonyl group of the auxiliary can be selectively reduced to afford a diol, and the auxiliary can be cleaved under mild hydrolytic conditions. The remaining primary alcohol can then be converted to an amine via a Mitsunobu reaction or by conversion to a leaving group followed by substitution with an azide (B81097) and subsequent reduction.
Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. bohrium.com This approach is highly efficient and atom-economical. For the synthesis of β-amino alcohols, several catalytic asymmetric methods are applicable. westlake.edu.cnnih.govresearchgate.net
One prominent strategy is the asymmetric hydrogenation of a β-enamino ketone or a β-amino ketone precursor. For example, a 3-(N-benzylamino)-1-(furan-2-yl)-2-methylprop-2-en-1-one intermediate could be synthesized. The asymmetric hydrogenation of the C=C double bond and the C=O double bond can be achieved using chiral transition-metal catalysts, such as those based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP). This can set both stereocenters in a single, highly controlled step. Alternatively, the asymmetric reduction of a β-amino ketone, 3-amino-1-(furan-2-yl)-2-methylpropan-1-one, using transfer hydrogenation with a chiral catalyst can selectively produce one of the four possible stereoisomers of the target amino alcohol. researchgate.net
Direct Amination Methodologies for C-N Bond Formation
Direct amination methods aim to form C-N bonds by directly converting C-H or C-O bonds, offering more atom-economical and efficient pathways compared to multi-step sequences involving pre-functionalized substrates. researchgate.netnumberanalytics.com
Reductive amination is one of the most widely used direct amination techniques. This method can be applied to a β-hydroxy ketone intermediate, 1-(furan-2-yl)-3-hydroxy-2-methylpropan-1-one. In this one-pot reaction, the ketone reacts with an amine source (like ammonia (B1221849) or a primary amine) to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. This directly yields the target amino alcohol scaffold.
Another approach is the direct amination of alcohols, where the hydroxyl group is activated in situ and displaced by an amine nucleophile. nih.gov For instance, a diol precursor, 1-(furan-2-yl)-2-methylpropane-1,3-diol, could be selectively activated at the terminal hydroxyl group. Catalytic systems based on transition metals can facilitate this transformation, although selectivity between the primary and secondary hydroxyl groups would be a critical challenge to overcome. More recently, radical C-H amination strategies have emerged that can install an amino group at a specific C-H bond, offering a novel and powerful way to streamline the synthesis of β-amino alcohols from simple alcohol precursors. nih.gov
Functional Group Interconversions Leading to this compound
Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the strategic conversion of one functional group into another. ub.eduorganic-chemistry.org In the context of synthesizing this compound, FGI is crucial for introducing the primary amino group at the C3 position. Key methodologies include the reduction of various nitrogen-containing functional groups and reductive amination of carbonyl compounds.
One of the most direct FGI strategies to install an amine is through the reduction of a corresponding nitro compound. The synthesis of a precursor such as 3-nitro-1-(furan-2-yl)-2-methylpropan-1-ol would allow for its subsequent reduction to the target amino alcohol. A variety of reducing agents are effective for the chemoselective reduction of a nitro group in the presence of other functionalities like alcohols and furans. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel is a common and efficient method. mdpi.com
Another prominent FGI approach is reductive amination. numberanalytics.comorganic-chemistry.org This powerful reaction forms a C-N bond by reacting a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of the target compound, a precursor ketone, 1-(furan-2-yl)-2-methyl-3-oxopropan-1-ol, could undergo reductive amination with ammonia. This reaction typically proceeds through the in-situ formation of an imine intermediate, which is then reduced to the amine. numberanalytics.com A variety of reducing agents can be employed, including sodium borohydride (B1222165) and its derivatives, or catalytic hydrogenation. The reductive amination of furanic aldehydes and ketones is a well-established method for producing useful amines from biomass-derived starting materials. mdpi.com
The following table summarizes various FGI reactions applicable to the synthesis of furan-based amines, based on transformations of analogous substrates.
| Precursor Functional Group | Reaction Type | Typical Reagents/Catalysts | Product Functional Group | Key Features |
|---|---|---|---|---|
| Nitro (-NO2) | Reduction | H2, Pd/C; Fe/HCl; SnCl2 | Amine (-NH2) | High chemoselectivity for the nitro group. |
| Carbonyl (C=O) | Reductive Amination | NH3, H2, Ni or Co catalysts; NaBH3CN | Amine (-NH2) | Versatile one-pot procedure for amine synthesis. mdpi.comorganic-chemistry.org |
| Nitrile (-CN) | Reduction | LiAlH4; H2, Raney Ni | Amine (-CH2NH2) | Useful for primary amines from alkyl halides via SN2 and subsequent reduction. |
| Azide (-N3) | Reduction | H2, Pd/C; LiAlH4; Staudinger Reaction (PPh3, H2O) | Amine (-NH2) | Azides can be introduced by nucleophilic substitution of halides or sulfonates. |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce environmental impact through the use of renewable feedstocks, safer reagents, and more efficient catalytic processes. rsc.orgrsc.org The synthesis of this compound is well-suited to the application of several green chemistry strategies, particularly due to the biomass origin of the furan moiety and the potential for biocatalysis.
Biocatalysis offers a powerful green tool for creating chiral centers with high enantioselectivity under mild reaction conditions. researchgate.netnih.gov For the synthesis of the target molecule, the stereogenic center at the alcohol-bearing carbon can be established via the asymmetric bioreduction of a ketone precursor, such as 1-(furan-2-yl)-2-methylpropan-1-one. Whole-cell biocatalysts, for instance from Lactobacillus paracasei, have been successfully employed for the asymmetric reduction of 1-(furan-2-yl)propan-1-one to the corresponding (S)-alcohol with high conversion and excellent enantiomeric excess. researchgate.net Similarly, carbonyl reductases can be used for the enantiodetermining step in the synthesis of related amino alcohols. researchgate.net This enzymatic approach avoids the use of stoichiometric chiral reagents or expensive and potentially toxic heavy metal catalysts.
Catalytic Transfer Hydrogenation (CTH) represents another green alternative to traditional reduction methods that often use hazardous reagents like LiAlH₄ or high-pressure hydrogen gas. rsc.org CTH employs safer, liquid hydrogen donors such as formic acid, isopropanol, or ethanol (B145695), which are easier to handle. nih.govacs.orgresearchgate.net This methodology can be applied to both the reduction of a ketone to form the chiral alcohol and the reduction of an imine intermediate during reductive amination. For instance, the transfer hydrogenation of furfural to furfuryl alcohol has been achieved with high efficiency using various catalytic systems, including metal-free catalysts. acs.org Skeletal CuZnAl catalysts have been used for the CTH of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(hydroxymethyl)furan using ethanol as the hydrogen donor, highlighting the potential for using primary alcohols in these green reductions. nih.govresearchgate.net
The following table details green chemistry approaches relevant to the synthesis of furan-based alcohols and amines.
| Green Approach | Transformation | Example Catalyst/System | Hydrogen/Reagent Source | Advantages |
|---|---|---|---|---|
| Biocatalysis | Asymmetric ketone reduction | Whole cells (e.g., Lactobacillus paracasei) researchgate.net | Co-substrate (e.g., glucose) | High enantioselectivity (>99% ee), mild conditions, reduced waste. researchgate.net |
| Biocatalysis | Reductive amination | Transaminases | Amino donor (e.g., isopropylamine) | Direct amination of ketones to chiral amines, high atom economy. mdpi.com |
| Catalytic Transfer Hydrogenation (CTH) | Ketone/Aldehyde reduction | Skeletal CuZnAl nih.gov | Ethanol nih.gov | Avoids high-pressure H2, uses renewable H-donors, mild conditions. |
| Catalytic Transfer Hydrogenation (CTH) | Ketone/Aldehyde reduction | Magnetic γ-Fe2O3@HAP acs.org | Isopropanol acs.org | Metal-free, easily recyclable catalyst, high yields. acs.orgresearchgate.net |
| Renewable Feedstocks | Starting Material Synthesis | Acid-catalyzed dehydration of pentosans | Lignocellulosic biomass | Reduces reliance on petrochemicals, sustainable sourcing. rsc.orgrsc.org |
Reactivity of the Amino Group: Nucleophilic Substitution and Condensation Reactions
The primary amino group in this compound is nucleophilic, owing to the lone pair of electrons on the nitrogen atom. libretexts.orgsavemyexams.com This characteristic allows it to readily participate in nucleophilic substitution and condensation reactions.
Nucleophilic Substitution: The amino group can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen bonds. A common derivatization strategy involves acylation with acid chlorides or anhydrides to yield the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-(1-(furan-2-yl)-2-methyl-1-oxopropan-3-yl)acetamide. Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, under alkaline conditions, would produce sulfonamides. libretexts.org Alkylation of the amino group with alkyl halides can also occur, though it can be challenging to control the degree of alkylation, potentially leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. libretexts.org
Condensation Reactions: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of imines is a reversible process, and the resulting C=N double bond can be subsequently reduced to a stable secondary amine, a process known as reductive amination.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | Amide |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |
| Alkylation | Methyl iodide | Secondary/Tertiary Amine |
| Condensation | Benzaldehyde | Imine (Schiff Base) |
Reactivity of the Hydroxyl Group: Esterification and Etherification
The secondary hydroxyl group in this compound is also a key site for derivatization, primarily through esterification and etherification reactions.
Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. byjus.comlibretexts.org For example, reaction with acetic acid would yield 3-amino-1-(furan-2-yl)-2-methylpropyl acetate. The reactivity of alcohols in esterification generally follows the order: primary > secondary > tertiary, mainly due to steric hindrance. quora.comvedantu.com
Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Due to the presence of the acidic amino group, careful selection of the base is necessary to selectively deprotonate the hydroxyl group.
| Reaction Type | Reagent Example | Product Type |
| Esterification | Acetic anhydride | Ester |
| Etherification | Sodium hydride, then Methyl iodide | Ether |
Oxidation Reactions of the Alcohol Functionality
The secondary alcohol functionality of this compound can be oxidized to a ketone. chemguide.co.ukbyjus.com This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often influencing the selectivity and yield of the reaction.
Common oxidizing agents for the conversion of secondary alcohols to ketones include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (Jones oxidation). libretexts.org Milder reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane are also effective and are often preferred when other sensitive functional groups are present in the molecule. libretexts.orgwikipedia.org The oxidation of a secondary alcohol is generally a robust and high-yielding reaction that stops at the ketone stage, as further oxidation would require the cleavage of a carbon-carbon bond. byjus.com
| Oxidizing Agent | Typical Conditions | Product |
| Chromic Acid (Jones Reagent) | Acetone, H₂SO₄ | 3-Amino-1-(furan-2-yl)-2-methylpropan-1-one |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | 3-Amino-1-(furan-2-yl)-2-methylpropan-1-one |
| Dess-Martin Periodinane | Dichloromethane | 3-Amino-1-(furan-2-yl)-2-methylpropan-1-one |
Electrophilic and Nucleophilic Reactions of the Furan Ring
The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions. chemicalbook.comnumberanalytics.com It is significantly more reactive than benzene (B151609) towards electrophiles. chemicalbook.com
Electrophilic Substitution: Electrophilic attack on the furan ring preferentially occurs at the C2 (α) position, as the resulting carbocation intermediate is better stabilized by resonance involving the oxygen atom's lone pair. youtube.compearson.com If the C2 position is occupied, substitution generally proceeds at the C5 position. Common electrophilic substitution reactions for furan include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. pharmaguideline.com These reactions must often be carried out under mild conditions to avoid polymerization or ring-opening of the furan moiety. pharmaguideline.commatanginicollege.ac.in
Nucleophilic Reactions: The furan ring itself is generally unreactive towards nucleophiles unless it is substituted with strong electron-withdrawing groups. pharmaguideline.comedurev.in Halofurans, particularly those with electron-withdrawing substituents, are more susceptible to nucleophilic aromatic substitution. pharmaguideline.com
| Reaction Type | Reagent Example | Preferred Position of Substitution |
| Nitration | Acetyl nitrate | C5 |
| Bromination | N-Bromosuccinimide | C5 |
| Acylation | Acetic anhydride, mild catalyst | C5 |
Chemo- and Regioselective Transformations
The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.
Chemoselectivity: The relative reactivity of the amino and hydroxyl groups can be exploited for selective transformations. The amino group is generally more nucleophilic than the hydroxyl group, allowing for selective acylation or alkylation of the amine in the presence of the alcohol under appropriate conditions. nih.gov Conversely, the hydroxyl group can be selectively targeted, for example, through the use of specific catalysts that favor O-acylation. nih.gov Protecting group strategies are often employed to temporarily block one functional group while reacting the other. For instance, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) to allow for selective reactions at the hydroxyl group.
Regioselectivity: In reactions involving the furan ring, the existing 2-substituent directs incoming electrophiles primarily to the C5 position. numberanalytics.com This is due to the electronic and steric influence of the substituent at the C2 position. The regioselectivity of reactions on the furan ring can be highly predictable based on the directing effects of the existing substituent. nih.govacs.org
Synthesis of Complex Derivatives and Analogs for Structure-Activity Relationship Studies
The systematic derivatization of this compound is a valuable strategy for conducting structure-activity relationship (SAR) studies. nih.govnih.gov By synthesizing a library of analogs with modifications at the amino group, the hydroxyl group, and the furan ring, it is possible to probe the structural requirements for a desired biological activity. nih.govacs.orgsemanticscholar.org
Amino Group Modification: A series of amides and sulfonamides can be prepared to investigate the influence of different substituents on activity. Reductive amination can be used to introduce a variety of alkyl groups, exploring the impact of size, lipophilicity, and hydrogen bonding capacity.
Hydroxyl Group Modification: Ester and ether analogs can be synthesized to evaluate the importance of the hydroxyl group as a hydrogen bond donor or acceptor. Oxidation to the ketone provides an analog with a different electronic and steric profile.
Furan Ring Modification: Electrophilic substitution at the C5 position of the furan ring allows for the introduction of various functional groups, such as halogens or nitro groups, to modulate the electronic properties and steric bulk of the molecule.
These synthetic strategies, coupled with biological evaluation, provide a powerful platform for optimizing the pharmacological profile of lead compounds based on the this compound scaffold. nih.govwestlake.edu.cn
Stereochemical Investigations of 3 Amino 1 Furan 2 Yl 2 Methylpropan 1 Ol
Analysis of Stereoisomerism and Chirality in 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol
The molecular structure of this compound contains two chiral centers, which are carbon atoms bonded to four different substituents. wikipedia.org This inherent chirality means the molecule is non-superimposable on its mirror image.
The two stereogenic centers are located at:
C1: The carbon atom bonded to the hydroxyl group, the furan-2-yl group, a hydrogen atom, and the rest of the propyl chain.
C2: The carbon atom bonded to the methyl group, the C1 carbon, the C3 carbon, and a hydrogen atom.
The presence of 'n' distinct chiral centers in a molecule can result in a maximum of 2n stereoisomers. For this compound, with n=2, a maximum of four stereoisomers are possible. These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is defined as diastereomeric.
The four possible stereoisomers can be designated by their absolute configurations (R/S) at each chiral center:
(1R, 2R) and (1S, 2S) are a pair of enantiomers.
(1R, 2S) and (1S, 2R) are a second pair of enantiomers.
The relationship between the (1R, 2R) isomer and the (1R, 2S) or (1S, 2R) isomers is diastereomeric.
| Configuration | Stereochemical Relationship to (1R, 2R) |
|---|---|
| (1R, 2R) | Reference Compound |
| (1S, 2S) | Enantiomer |
| (1R, 2S) | Diastereomer |
| (1S, 2R) | Diastereomer |
Determination of Absolute Configurations via X-ray Diffraction and Chiroptical Methods
Determining the absolute three-dimensional arrangement of atoms for a specific stereoisomer is a crucial analytical challenge. While specific experimental data for this compound is not widely published, several established methods are routinely applied to amino alcohols and furan-containing compounds.
X-ray Diffraction: Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. libretexts.org This technique provides an unambiguous assignment of the spatial arrangement of atoms, provided that a suitable, high-quality crystal of a single enantiomer can be prepared. wikipedia.org The analysis of derivatives containing a heavy atom can further facilitate this determination.
Chiroptical and Spectroscopic Methods: When single crystals are unavailable, non-crystallographic methods are employed. These techniques correlate spectroscopic properties to the molecule's stereochemistry.
NMR Spectroscopy: High-resolution Nuclear Magnetic Resonance (NMR) is a powerful tool. The absolute configuration of amino alcohols can often be determined by derivatizing the molecule with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or Boc-β-phenylglycine (BPG), and analyzing the 1H or 19F NMR spectra of the resulting diastereomeric esters or amides. rsc.orgresearchgate.netnih.gov The differential shielding effects induced by the chiral auxiliary allow for the assignment of the absolute configuration at the adjacent stereocenter.
Circular Dichroism (CD) Spectroscopy: Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light. For amino alcohols, derivatization with chromophoric groups can create exciton-coupled systems. The sign of the resulting CD couplet can be correlated with the absolute configuration of the stereocenters. acs.org For instance, complexation with metal ions like Cu(II) can fix the geometry of attached chromophores, leading to predictable CD spectra. acs.org
| Method | Principle | Requirement |
|---|---|---|
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a crystal lattice to determine atomic positions. | High-quality single crystal of an enantiomerically pure sample. |
| NMR with Chiral Derivatizing Agents (e.g., MTPA) | Formation of diastereomers with distinct NMR spectra, allowing for spatial analysis. | Enantiomerically pure sample for derivatization. rsc.org |
| Circular Dichroism (CD) Spectroscopy | Measures differential absorption of polarized light, often on chromophoric derivatives. | Enantiomerically pure sample, may require derivatization. acs.org |
Diastereoselective and Enantioselective Outcomes in Reactions Involving this compound
The synthesis of a single stereoisomer of this compound requires stereocontrolled reactions. Enantioselective synthesis aims to produce a single enantiomer, while diastereoselective synthesis aims to produce one diastereomer out of several possibilities.
Diastereoselective Synthesis: In a molecule that already contains a chiral center, the formation of a second chiral center can be influenced by the first, a process known as substrate-controlled diastereoselection. For example, the reduction of a ketone precursor such as 3-amino-1-(furan-2-yl)-2-methylpropan-1-one (B13153840) would generate the C1 hydroxyl stereocenter. The existing stereochemistry at C2 would sterically or electronically direct the approach of the reducing agent, leading to a preferential formation of either the (syn) or (anti) diastereomer. The (syn) and (anti) descriptors for 1,3-amino alcohols refer to the relative configuration of the substituents at C1 and C3, though in this case, the relevant relationship is between C1 and C2.
Enantioselective Synthesis: Creating the molecule from achiral precursors requires an external source of chirality, typically a chiral catalyst or auxiliary.
Asymmetric Hydrogenation: A common route to chiral amino alcohols involves the asymmetric hydrogenation of enaminones or β-amino ketones using a chiral metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands). researchgate.net
Catalytic C-H Amination: Advanced methods like palladium-catalyzed allylic C-H amination can be used to form the C-N bond stereoselectively, generating precursors to syn-1,3-amino alcohol motifs. nih.gov
Reactions of Furan (B31954): The furan ring itself can participate in enantioselective reactions. For instance, catalytic enantioselective Diels-Alder or Friedel-Crafts reactions using furfural (B47365) or other furan derivatives as starting materials can establish early stereocenters in a synthetic route. researchgate.net
The efficiency of such reactions is measured by diastereomeric ratio (d.r.) and enantiomeric excess (e.e.). rsc.org
Conformational Analysis and its Influence on Reactivity and Molecular Recognition
The biological activity and chemical reactivity of this compound are governed by its preferred three-dimensional shape, or conformation. The molecule possesses three key rotatable single bonds in its backbone (C1-C2, C2-C3, and C3-N), allowing it to adopt various spatial arrangements.
The conformational landscape is primarily influenced by:
Intramolecular Hydrogen Bonding: A significant stabilizing interaction in 1,3-amino alcohols is the formation of an intramolecular hydrogen bond between the hydroxyl (-OH) group and the amino (-NH₂) group. frontiersin.org This interaction favors folded or gauche conformations, creating a pseudo-six-membered ring, which can restrict the molecule's flexibility and pre-organize it for specific interactions.
Steric Hindrance: Repulsive steric interactions between bulky substituents, such as the furan ring and the methyl group, will destabilize certain conformations. The molecule will preferentially adopt conformations that minimize these steric clashes.
Non-covalent Interactions of the Furan Ring: The aromatic furan ring can participate in non-covalent interactions like π-π stacking or CH-π interactions. nih.gov These weak but significant forces play a crucial role in how the molecule recognizes and binds to other molecules, such as biological receptors or enzyme active sites. nih.gov
The dominant conformation influences the molecule's reactivity by controlling the accessibility of its functional groups. For instance, a conformation that shields the hydroxyl group via hydrogen bonding may reduce its reactivity as a nucleophile. In molecular recognition, a specific low-energy conformation is often required to achieve a complementary fit with a binding partner.
Stereochemical Control in Multi-Component Reactions Involving Amino-Furan Building Blocks
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. acs.orgnih.gov Achieving stereochemical control in MCRs is a significant goal in modern organic synthesis.
For the synthesis of structures related to this compound, an MCR could theoretically involve a furan aldehyde (such as furfural), an amine, and a third component that introduces the C2-C3 fragment. nih.gov
Stereocontrol in such reactions can be achieved through several strategies:
Catalyst Control: The use of a chiral catalyst (metal-based or organocatalyst) can create a chiral environment that directs the reactants to combine in a way that forms one enantiomer preferentially.
Substrate Control: If one of the starting materials is already chiral (e.g., a chiral amine), it can direct the stereochemical outcome of the subsequent bond formations.
Auxiliary Control: A chiral auxiliary can be temporarily attached to one of the reactants. It directs the stereochemistry of the reaction and is then removed in a later step.
The development of stereocontrolled MCRs provides a powerful and atom-economical route to libraries of complex molecules like substituted amino-furan derivatives for screening in drug discovery programs. rsc.org
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol is anticipated to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the furan (B31954) ring, the hydroxyl group, and the amino group. Protons on the furan ring are expected to appear in the aromatic region, typically between 6.0 and 7.5 ppm. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) would likely resonate as a doublet of doublets around 4.5-5.0 ppm, with its multiplicity arising from coupling to the adjacent methine proton. The methyl group protons would appear as a doublet in the upfield region, around 0.9-1.2 ppm. The methylene (B1212753) protons of the amino group are expected to show complex splitting patterns due to diastereotopicity and coupling to the adjacent methine proton. The protons of the hydroxyl and amino groups are exchangeable and may appear as broad singlets, their chemical shifts being concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. The carbon atoms of the furan ring are expected to resonate in the downfield region, typically between 105 and 155 ppm. The carbon atom attached to the hydroxyl group (carbinol carbon) would appear around 65-75 ppm. The methyl carbon is expected in the upfield region, around 10-20 ppm. The chemical shifts of the other aliphatic carbons would fall in the range of 30-50 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5' (furan) | ~7.4 | d | ~1.8 |
| H-4' (furan) | ~6.3 | dd | ~1.8, 3.2 |
| H-3' (furan) | ~6.2 | d | ~3.2 |
| H-1 (CHOH) | 4.5 - 5.0 | dd | 4.0, 8.0 |
| H-2 (CHCH₃) | 1.8 - 2.2 | m | - |
| H-3 (CH₂NH₂) | 2.8 - 3.2 | m | - |
| CH₃ | 0.9 - 1.2 | d | ~7.0 |
| OH | variable | br s | - |
| NH₂ | variable | br s | - |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2' (furan) | 150 - 155 |
| C-5' (furan) | 140 - 145 |
| C-3' (furan) | 105 - 110 |
| C-4' (furan) | 110 - 115 |
| C-1 (CHOH) | 65 - 75 |
| C-2 (CHCH₃) | 35 - 45 |
| C-3 (CH₂NH₂) | 40 - 50 |
| CH₃ | 10 - 20 |
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum would confirm the connectivity between the furan protons, the carbinol proton and the adjacent methine proton, and the methine proton with the methyl and methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity across quaternary carbons and heteroatoms. For instance, correlations between the furan protons and the carbinol carbon, and between the methyl protons and the C-1 and C-3 carbons would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For this compound, which has two chiral centers, NOESY can be instrumental in determining the relative stereochemistry (syn or anti). For example, a NOESY correlation between the carbinol proton (H-1) and the methyl protons would suggest a syn relationship, while its absence would be indicative of an anti configuration.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₈H₁₃NO₂), the expected exact mass can be calculated and compared with the experimentally determined value. Common ionization techniques such as Electrospray Ionization (ESI) would likely produce a protonated molecule [M+H]⁺.
Interactive Data Table: Predicted HRMS Data
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₈H₁₄NO₂⁺ | 156.1019 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl, amino, and furan groups.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | Stretching | 3200 - 3600 | Broad, Strong |
| N-H (amine) | Stretching | 3300 - 3500 | Medium, often two bands for primary amine |
| C-H (furan) | Stretching | ~3100 | Medium |
| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |
| C=C (furan) | Stretching | 1500 - 1600 | Medium |
| C-O (alcohol) | Stretching | 1000 - 1200 | Strong |
| C-N (amine) | Stretching | 1000 - 1200 | Medium |
| N-H (amine) | Bending | 1550 - 1650 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The furan ring in this compound is the primary chromophore. Furan itself exhibits a strong absorption maximum around 200-220 nm due to a π → π* transition. globalresearchonline.net The substitution on the furan ring is expected to cause a slight bathochromic (red) shift in the absorption maximum.
Interactive Data Table: Predicted UV-Vis Absorption
| Chromophore | Electronic Transition | Predicted λmax (nm) | Solvent |
| Furan ring | π → π* | 210 - 230 | Ethanol (B145695) or Methanol |
Chiroptical Spectroscopies: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment
Given that this compound possesses two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers and two diastereomers). Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing the stereochemistry of these isomers.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-racemic sample of a stereoisomer of this compound would be expected to exhibit a CD spectrum with positive or negative Cotton effects in the region of its UV-Vis absorption, corresponding to the electronic transitions of the furan chromophore. The sign and magnitude of the Cotton effect are characteristic of the absolute configuration of the chiral centers.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral substance with the change in the wavelength of polarized light. The ORD curve for a chiral isomer of this compound would show a plain curve at wavelengths away from the absorption maximum and a Cotton effect (a peak and a trough) in the vicinity of the absorption band of the furan ring. The shape and sign of the Cotton effect in both CD and ORD spectra are directly related to the stereochemical arrangement of the atoms around the chiral centers.
Due to the lack of specific experimental data in the literature for this compound, the exact appearance of the CD and ORD spectra cannot be precisely predicted. However, based on the principles of these techniques, enantiomeric pairs would exhibit mirror-image CD and ORD curves. The spectra of diastereomers, on the other hand, would be distinctly different from one another.
Computational and Theoretical Chemistry Studies of 3 Amino 1 Furan 2 Yl 2 Methylpropan 1 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Geometry
No specific Density Functional Theory (DFT) or other quantum chemical calculations for 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol have been identified in the searched literature. Such studies would typically involve the use of computational methods to determine the molecule's optimized 3D geometry, electronic properties (such as orbital energies, electron density distribution, and electrostatic potential), and thermodynamic parameters. These calculations are fundamental for understanding the molecule's stability and reactivity.
Molecular Dynamics Simulations for Conformational Sampling and Stability
There are no published molecular dynamics (MD) simulation studies specifically focused on this compound. MD simulations would be employed to investigate the conformational landscape of the molecule over time, identifying its most stable shapes (conformers) and the dynamics of transitions between them in various environments. This information is crucial for understanding how the molecule behaves in solution and how it might interact with biological targets.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
No computational predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound were found. Theoretical predictions of these parameters are often performed using quantum chemical methods and are a powerful tool for interpreting and validating experimental spectroscopic data, aiding in the structural elucidation of the compound.
Elucidation of Reaction Mechanisms and Transition States
A search of the literature did not yield any studies on the elucidation of reaction mechanisms or the characterization of transition states involving this compound through computational methods. Such research would involve calculating the energy profiles of potential reaction pathways to understand how the molecule is formed or how it reacts with other chemical species. This would include identifying the high-energy transition state structures that connect reactants, intermediates, and products.
Solvation Effects and Intermolecular Interactions through Computational Models
There is no available research on the computational modeling of solvation effects and intermolecular interactions for this compound. These studies would use computational models, such as implicit or explicit solvent models, to understand how the solvent environment affects the molecule's properties and behavior. They would also be used to investigate non-covalent interactions, such as hydrogen bonding and van der Waals forces, with other molecules.
Molecular Docking and Ligand-Protein Interaction Simulations
No molecular docking or ligand-protein interaction simulations specifically featuring this compound have been reported in the searched scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. These simulations are essential in drug discovery for predicting the binding affinity and mode of action of potential drug candidates.
Investigations into the Biological Activity and Mechanistic Pathways
Molecular Mechanisms of Antimicrobial Activity
There is no specific research detailing the molecular mechanisms of antimicrobial activity for 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol. However, the furan (B31954) scaffold is a component of many compounds exhibiting a broad spectrum of antimicrobial action against various bacterial and fungal strains. ijabbr.comdergipark.org.tr
The antimicrobial mechanisms of furan derivatives can be diverse. For example, some furan-containing molecules are known to inhibit bacterial growth, with studies reporting Minimum Inhibitory Concentration (MIC) values against pathogens like Escherichia coli. utripoli.edu.lyijabbr.com The general antibacterial action of such heterocyclic compounds often involves the disruption of microbial membranes, leading to increased permeability and destabilization of the phospholipid bilayer. researchgate.net
Table 1: Examples of Antimicrobial Activity in Furan Derivatives
| Furan Derivative Class | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| 3-aryl-3-(furan-2-yl) propanoic acid derivatives | Escherichia coli | Inhibited growth at MIC of 64 µg/ml. | ijabbr.com |
| 2,4-disubstituted furan derivatives | Proteus vulgaris and Escherichia coli | Demonstrated notable antibacterial activity. | ijabbr.com |
| Furan-substituted hydrazone compounds | Candida albicans, Trichoderma harzianum | Exhibited potent antifungal activity. | utripoli.edu.ly |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | Pathogenic bacteria | Showed antibacterial activity with a MIC of 250 µg/mL. | orientjchem.org |
Cellular Pathways Affected in Anticancer Research, including Apoptosis Induction and Cell Cycle Modulation
Specific studies on the anticancer effects of this compound have not been identified. Nonetheless, the furan ring is a key pharmacophore in the development of novel anticancer agents. mdpi.comnih.gov Research on various furan-based molecules has demonstrated significant cytotoxic activity against several human cancer cell lines, including those for breast, lung, and colorectal cancer. mdpi.comrsc.orgnih.gov
The mechanisms often involve the induction of apoptosis (programmed cell death) and modulation of the cell cycle. For instance, certain furan-based derivatives have been shown to cause cell cycle arrest at the G2/M phase, an important checkpoint for cell division. mdpi.com This arrest prevents cancer cells from proliferating. Furthermore, these compounds can trigger the intrinsic mitochondrial pathway of apoptosis, a process confirmed by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in anti-apoptotic proteins. mdpi.com Another study found that certain furan derivatives may exert their antiproliferative effects by suppressing signaling pathways crucial for cancer cell survival, such as the PI3K/Akt and Wnt/β-catenin pathways. nih.gov
Table 2: Anticancer Activity of Selected Furan-Based Compounds
| Compound Type | Cancer Cell Line | Mechanism of Action | IC50 Value | Reference |
|---|---|---|---|---|
| Pyridine carbohydrazide (B1668358) furan derivative | MCF-7 (Breast) | G2/M phase cell cycle arrest, Apoptosis induction | 4.06 µM | mdpi.com |
| N-phenyl triazinone furan derivative | MCF-7 (Breast) | G2/M phase cell cycle arrest, Apoptosis induction | 2.96 µM | mdpi.com |
| Pyrazolyl-chalcone furan hybrid (7g) | A549 (Lung) | DNA fragmentation, Gene expression modulation | 27.7 µg/ml | nih.gov |
| Pyrazolyl-chalcone furan hybrid (7g) | HepG2 (Liver) | DNA fragmentation, Gene expression modulation | 26.6 µg/ml | nih.gov |
Neuropharmacological Research: Interactions with Monoamine Oxidase Enzymes
There is no available research on the interaction between this compound and monoamine oxidase (MAO) enzymes. MAO enzymes, which exist as two isoenzymes (MAO-A and MAO-B), are crucial in neuropharmacology as they catalyze the oxidative deamination of neurotransmitters like serotonin (B10506) and catecholamines. nih.gov Inhibitors of these enzymes are used in the management of depression and neurological disorders. nih.gov The activity of MAO enzymes can contribute to oxidative stress in the heart and brain through the generation of hydrogen peroxide. nih.gov Given the broad biological activities of furan derivatives, investigating their potential interaction with key enzymes like MAO could be a future area of research. ijabbr.com
Modulatory Effects on Intracellular Signaling Pathways and Cellular Responses
Direct evidence of this compound modulating intracellular signaling pathways is currently lacking. However, the broader class of furan derivatives has been shown to influence various cellular signaling cascades. As mentioned in the anticancer section, some furan compounds can suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are fundamental to cell proliferation and survival. nih.gov Other research has indicated that natural furan derivatives can modify pathways such as the MAPK (mitogen-activated Protein Kinase) signaling cascade, which is involved in cellular responses to a variety of stimuli. nih.gov
Enzyme Inhibition Kinetics and Molecular Target Identification
Specific data on the enzyme inhibition kinetics and molecular targets of this compound are not available. The study of enzyme inhibition is critical in drug development to understand a compound's potency and mechanism of action. nih.govnih.gov Furan derivatives have been evaluated for their inhibitory effects on various enzymes. For example, certain furan compounds have shown inhibitory activity against H+, K+-ATPase (implicated in gastric ulcers), urease, and carbonic anhydrase. utripoli.edu.ly The analysis of inhibition often involves determining constants like the IC50 (the concentration of an inhibitor required to produce 50% inhibition) and the inhibition constant (Ki) to quantify the inhibitor's potency. sigmaaldrich.com
In vitro Biological Screening Methodologies
While specific screening results for this compound are not published, several standard in vitro methodologies are commonly employed to assess the biological activity of new chemical entities, including furan derivatives.
Antimicrobial Screening: The antimicrobial potential is typically evaluated using methods like the disc diffusion assay to determine zones of inhibition against various bacterial and fungal strains. dergipark.org.tr The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is determined through broth microdilution methods. dergipark.org.trorientjchem.org
Anticancer Screening: The cytotoxic effects of compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.com This colorimetric assay measures cell metabolic activity, which corresponds to the number of viable cells, allowing for the calculation of IC50 values. mdpi.comnih.gov
Apoptosis and Cell Cycle Analysis: Flow cytometry is a key technique used to analyze the cell cycle distribution (e.g., identifying arrest in G2/M phase) and to quantify apoptosis through methods like Annexin V/PI staining. mdpi.com
Enzyme Inhibition Assays: To determine if a compound inhibits a specific enzyme, biochemical assays are performed. These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. For instance, a MAO-A catalytic activity assay might use a radiolabeled substrate like 5-hydroxytryptamine to measure the formation of the product. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of Furan (B31954) Ring Substitutions on Biological and Chemical Properties
The furan ring is a crucial pharmacophore in numerous biologically active compounds, and slight alterations to its substitution pattern can lead to significant changes in biological activity. researchgate.net For derivatives of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol, substitutions on the furan ring can modulate properties such as receptor affinity, metabolic stability, and pharmacokinetic profiles.
The electronic properties of substituents on the furan ring play a pivotal role. Electron-withdrawing groups, such as nitro or cyano groups, can alter the electron density of the ring, potentially influencing interactions with biological targets. Conversely, electron-donating groups, like alkyl or alkoxy moieties, can enhance hydrophobic interactions and may affect the compound's ability to cross biological membranes. For instance, in a series of furan-based compounds, the introduction of different substituents led to varied antibacterial and antifungal activities. utripoli.edu.ly
The position of the substituent on the furan ring is also critical. Substitutions at the 5-position are common in many biologically active furan derivatives and can significantly impact their potency and selectivity. doi.org The steric bulk of the substituent can also influence how the molecule fits into a receptor's binding pocket, with larger groups potentially creating steric hindrance or, conversely, forming favorable van der Waals interactions.
| Substitution on Furan Ring | Expected Impact on Properties | Rationale |
| Electron-Withdrawing Group (e.g., -NO2) | May alter receptor binding affinity and metabolic pathways. | Modifies the electronic distribution of the furan ring, potentially affecting electrostatic interactions with target proteins. |
| Electron-Donating Group (e.g., -CH3) | Could enhance lipophilicity and membrane permeability. | Increases the nonpolar character of the molecule, which can facilitate passage through lipid bilayers. |
| Bulky Group (e.g., -t-butyl) | May increase selectivity or cause steric hindrance. | The size and shape of the substituent can dictate the specificity of binding to a particular receptor isoform. |
| Halogen (e.g., -Cl, -Br) | Can improve metabolic stability and binding affinity. | Halogens can block sites of metabolism and participate in halogen bonding with the receptor. |
Significance of the Amino and Hydroxyl Groups in Receptor Binding and Enzymatic Interactions
The amino and hydroxyl groups are fundamental to the biological activity of this compound, as they can participate in various non-covalent interactions with biological macromolecules. scbt.com These functional groups are capable of forming hydrogen bonds, with the hydroxyl group acting as both a hydrogen bond donor and acceptor, and the amino group primarily acting as a hydrogen bond donor. These interactions are often crucial for the specific recognition and binding of the molecule to its biological target.
The hydroxyl group can also play a role in the metabolic profile of the compound. It can be a site for glucuronidation or sulfation, which are common phase II metabolic reactions that facilitate the excretion of xenobiotics. Modification of the hydroxyl group, for instance, through esterification or etherification, can alter the compound's metabolic stability and duration of action.
| Functional Group | Potential Interactions | Significance |
| Amino Group (-NH2) | Hydrogen bonding (donor), Ionic bonding (when protonated) | Crucial for anchoring the molecule in the binding pocket of a receptor through electrostatic and hydrogen bond interactions. |
| Hydroxyl Group (-OH) | Hydrogen bonding (donor and acceptor) | Contributes to binding specificity and can be a site for metabolic modification, affecting the compound's pharmacokinetic profile. |
Stereochemical Dependence of Biological Activity
The compound this compound possesses two chiral centers, at the carbon bearing the hydroxyl group and the carbon bearing the methyl group. This results in the existence of four possible stereoisomers. It is well-established in pharmacology that stereochemistry plays a pivotal role in biological activity, as biological systems, such as receptors and enzymes, are themselves chiral. biomedgrid.com
The differential interaction of enantiomers with their biological targets can lead to one stereoisomer exhibiting the desired therapeutic effect, while another may be less active, inactive, or even produce undesirable side effects. biomedgrid.com This stereoselectivity arises from the three-dimensional arrangement of atoms, which must complement the specific topography of the binding site. For amino alcohols, the spatial orientation of the amino and hydroxyl groups is often critical for proper interaction with the target. scbt.com
The absolute configuration of each chiral center in this compound will therefore dictate its biological activity profile. The synthesis of enantiomerically pure forms of this compound is essential to fully characterize the pharmacological properties of each stereoisomer and to identify the eutomer (the more active isomer).
| Stereoisomer | Expected Biological Activity | Rationale |
| (1R, 2S) | Potentially high | The specific 3D arrangement of the furan, hydroxyl, amino, and methyl groups may provide optimal interactions with the chiral binding site of a biological target. |
| (1S, 2R) | Potentially different from (1R, 2S) | As the enantiomer of (1R, 2S), it will interact differently with a chiral receptor, potentially leading to lower activity or a different pharmacological profile. |
| (1R, 2R) | Potentially different from the other isomers | As a diastereomer, its physical and biological properties will differ, leading to a unique interaction with the target. |
| (1S, 2S) | Potentially different from the other isomers | As the enantiomer of (1R, 2R), it will exhibit a distinct biological activity profile. |
Rational Design Principles for Optimizing Derivative Potency and Selectivity
The rational design of derivatives of this compound aims to enhance its therapeutic properties, such as potency and selectivity, while minimizing off-target effects. This can be achieved through a systematic approach to structural modification based on an understanding of its SAR.
One key strategy is bioisosteric replacement , where a functional group is replaced by another with similar physical or chemical properties to improve the compound's characteristics. For example, the furan ring could be replaced with a thiophene (B33073) or a thiazole (B1198619) ring to explore the impact on biological activity. ijabbr.com
Molecular hybridization is another approach, where the pharmacophoric elements of this compound are combined with those of another known active compound to create a new hybrid molecule with potentially enhanced or dual activity.
Conformational restriction can also be employed to improve selectivity. By introducing cyclic structures or rigid linkers, the conformational flexibility of the molecule can be reduced, locking it into a bioactive conformation that preferentially binds to the desired target.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in the rational design process. These methods can predict how structural modifications will affect the binding affinity and activity of the derivatives, thereby guiding the synthetic efforts towards the most promising candidates. nih.gov
| Design Principle | Example Modification | Desired Outcome |
| Bioisosteric Replacement | Replace the furan ring with a thiophene ring. | Improved metabolic stability or altered receptor selectivity. |
| Molecular Hybridization | Link the amino group to another pharmacophore via a suitable linker. | Enhanced potency or dual-target activity. |
| Conformational Restriction | Incorporate the amino and hydroxyl groups into a cyclic structure. | Increased selectivity for a specific receptor subtype. |
| Functional Group Modification | Convert the primary amine to a secondary or tertiary amine. | Modulate basicity and lipophilicity to improve pharmacokinetic properties. |
Advanced Applications in Chemical Biology and Drug Discovery Research
Utility as a Privileged Scaffold for Novel Bioactive Molecule Design
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a fertile starting point for the design of novel bioactive compounds. mdpi.com The furan (B31954) ring, a key component of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol, is widely recognized as such a scaffold. ijabbr.comijabbr.com Its presence in a multitude of natural products and approved pharmaceuticals underscores its therapeutic relevance. researchgate.netutripoli.edu.ly
The furan moiety is an electron-rich aromatic heterocycle that can engage in various interactions with biological macromolecules. ijabbr.com Its utility is demonstrated by its incorporation into a wide array of drugs with different mechanisms of action. ijabbr.comutripoli.edu.ly The diverse pharmacological activities associated with furan-containing molecules—including antibacterial, antiviral, anti-inflammatory, and anticancer effects—highlight the versatility of this scaffold in drug design. ijabbr.comutripoli.edu.ly Molecules incorporating the furan nucleus have shown strong affinity for a range of biological receptors, making it a valuable template in medicinal chemistry. ijabbr.com
The combination of the established furan scaffold with the 1,3-amino alcohol motif in this compound creates a unique three-dimensional structure. This spatial arrangement of functional groups (aromatic ring, hydroxyl, and amino groups) can be systematically modified to optimize interactions with specific biological targets, making it an exemplary starting point for the design of new therapeutic agents.
| Compound Name | Therapeutic Class | Primary Indication |
|---|---|---|
| Ranitidine | Histamine H2-receptor antagonist | Peptic ulcer disease, GERD nih.gov |
| Furosemide | Loop diuretic | Edema, hypertension nih.gov |
| Dantrolene | Muscle relaxant | Malignant hyperthermia, spasticity utripoli.edu.ly |
| Nitrofurantoin | Antibiotic | Urinary tract infections |
| Ascorbic acid (Vitamin C) | Vitamin | Scurvy, dietary supplement |
Application as a Chiral Building Block in the Synthesis of Complex Natural Products and Pharmaceuticals
Chiral amino alcohols are among the most important building blocks for the asymmetric synthesis of pharmaceuticals and complex natural products. frontiersin.orgnih.gov Their bifunctional nature allows for sequential or orthogonal chemical modifications, providing a powerful handle for constructing intricate molecular architectures. nbinno.com this compound, possessing two stereocenters, is a valuable chiral synthon for introducing stereochemical complexity in a controlled manner.
The synthesis of enantiomerically pure drugs is a critical objective in the pharmaceutical industry, as different enantiomers of a chiral drug often exhibit different pharmacological activities and metabolic profiles. uni-muenster.de The use of chiral building blocks derived from the "chiral pool" or prepared via asymmetric synthesis is a cornerstone of modern drug development. The 1,3-amino alcohol structure is a key pharmacophore in numerous bioactive compounds. For instance, the structurally related thiophene-based amino alcohol, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, is a crucial intermediate in the synthesis of the antidepressant drug Duloxetine. researchgate.net This highlights the potential of this compound to serve as a key intermediate for analogous complex molecules.
The synthetic utility of this compound is enhanced by the differential reactivity of its functional groups. The primary amine can be selectively acylated, alkylated, or used in reductive amination reactions, while the secondary alcohol can be esterified, etherified, or oxidized. This orthogonality allows for a stepwise and controlled elaboration of the molecular structure, making it an ideal starting material for the total synthesis of natural products containing the furan moiety, such as furanolides or certain terpenoids. shareok.orgmdpi.com
Development of Chemical Probes for Elucidating Biochemical Pathways
Chemical probes are small molecules designed to interrogate biological systems by selectively interacting with a specific protein or pathway. nih.gov They are indispensable tools for validating drug targets and elucidating complex biochemical networks. The structure of this compound is well-suited for its development into a chemical probe.
The primary amino group serves as a versatile chemical handle for conjugation. It can be readily derivatized with various reporter tags, such as fluorophores (e.g., fluorescein, rhodamine), biotin (B1667282) for affinity purification, or photo-crosslinking moieties to identify binding partners. The strong nucleophilicity of the primary amine allows for selective reactions, such as with intrinsically non-fluorescent reagents like fluorescamine, which becomes fluorescent upon reacting with primary amines, providing a "turn-on" signal for detection. nih.gov
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that uses active-site-directed chemical probes to assess enzyme function directly in complex biological systems. nih.gov A derivative of this compound could be designed as an activity-based probe. For example, by incorporating a reactive "warhead" that can covalently bind to the active site of a target enzyme, and a reporter tag for detection, such a probe could be used to profile the activity of entire enzyme families, such as aminotransferases or certain hydrolases, helping to functionally annotate uncharacterized enzymes and identify dysregulated pathways in disease states. nih.gov
Exploration in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a high-throughput paradigm for synthesizing a large number of structurally related compounds—a "library"—in a single process. ijfans.org This approach is fundamental to modern drug discovery for identifying initial hit compounds. The bifunctional nature of this compound makes it an excellent scaffold for the construction of chemical libraries. nih.gov
Using a divergent synthetic approach, the core scaffold can be elaborated into a large collection of derivatives. The primary amine and the secondary alcohol can be reacted with two distinct sets of diverse building blocks. For example, the amine can be reacted with a library of carboxylic acids, sulfonyl chlorides, or isocyanates, while the alcohol can be reacted with a library of acyl chlorides or alkyl halides. This strategy, often performed using automated parallel synthesis, can rapidly generate thousands of unique compounds for high-throughput screening. ijfans.org
This approach allows for a systematic exploration of the chemical space around the 3-amino-1-furanpropanol core. The resulting structure-activity relationship (SAR) data from screening these libraries can provide crucial insights into the structural requirements for binding to a biological target, guiding the optimization of initial hits into potent and selective lead compounds. nih.gov Recent advances have also enabled the combinatorial enzymatic synthesis of furan-containing natural product analogs, demonstrating a powerful chemo-enzymatic platform for generating molecular diversity. acs.org
| Functional Group | Reaction Type | Example Reagent Class (Building Blocks) | Resulting Functional Group |
|---|---|---|---|
| Primary Amine (-NH2) | Amide Coupling | Carboxylic Acids (R-COOH) | Amide (-NHCOR) |
| Sulfonylation | Sulfonyl Chlorides (R-SO2Cl) | Sulfonamide (-NHSO2R) | |
| Urea Formation | Isocyanates (R-NCO) | Urea (-NHCONHR) | |
| Secondary Alcohol (-OH) | Esterification | Acyl Chlorides (R-COCl) | Ester (-OCOR) |
| Etherification | Alkyl Halides (R-X) | Ether (-OR) |
Future Research Directions and Emerging Avenues for 3 Amino 1 Furan 2 Yl 2 Methylpropan 1 Ol
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design of novel therapeutics based on the 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol framework. Machine learning (ML) algorithms can analyze vast datasets to identify trends that guide the creation of new molecules. nih.gov
De Novo Design: Generative AI models can design novel derivatives of this compound from scratch. nih.gov These models can be trained to optimize for specific properties, such as enhanced binding affinity to known targets like kinase domains, improved metabolic stability, or reduced toxicity. vulcanchem.comgithub.com By exploring a vast chemical space computationally, these tools can prioritize candidates that are most likely to succeed, thereby accelerating the discovery pipeline.
Property Prediction: AI-driven platforms can predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds. researchgate.net For instance, quantitative structure-activity relationship (QSAR) models could be developed to predict the inhibitory activity of new analogs against targets like DNA gyrase or viral proteases, for which the parent scaffold has shown potential. vulcanchem.com
Synthesis Planning: Machine learning can also assist in planning the synthesis of these novel compounds. Retrosynthesis algorithms can propose viable and efficient reaction pathways, potentially uncovering more economical and environmentally friendly routes than traditional methods. rsc.org This is particularly valuable for complex chiral molecules like this compound.
| AI/ML Application Area | Potential Impact on this compound Research |
| Generative Models | Design of novel derivatives with optimized binding and pharmacokinetic profiles. |
| Predictive Modeling (QSAR/ADMET) | Rapidly screen virtual libraries for biological activity and drug-likeness. github.com |
| Retrosynthesis Algorithms | Identify efficient and sustainable synthetic routes for novel analogs. rsc.org |
Exploration of Novel Biological Targets and Therapeutic Areas
The structural motifs within this compound—the furan (B31954) ring and the amino alcohol group—are present in numerous biologically active molecules. ijabbr.comresearchgate.net This suggests that the compound and its derivatives could modulate a wide range of biological targets beyond those already identified.
Anticancer Activity: The core structure is a valuable pharmacophore for anticancer agents. nih.gov Computational docking studies have already suggested a high affinity for kinase domains, supporting a potential role in cancer therapeutics. vulcanchem.com Future work should focus on screening derivatives against a broad panel of kinases implicated in various cancers. Furthermore, furan-containing compounds have been investigated as inhibitors of human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1), which are targets for melanoma. mdpi.comnih.gov
Infectious Diseases: Furan derivatives have shown promise as antimicrobial agents. ijabbr.comresearchgate.netresearchgate.net The potential of this compound derivatives as inhibitors of bacterial DNA gyrase has been noted. vulcanchem.com A promising future direction is the exploration of other bacterial targets, such as N-acetyl glutamate (B1630785) synthase (ArgA), an essential enzyme in Mycobacterium tuberculosis. nih.gov The amino alcohol moiety is also a key feature in many antibiotic and antifungal compounds, suggesting that derivatives could be developed to combat resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govdundee.ac.uk
Neurodegenerative Diseases: Given the prevalence of furan and amino alcohol structures in centrally active agents, exploring targets related to neurodegenerative diseases like Alzheimer's or Parkinson's disease could be a fruitful avenue.
Advanced Biocatalytic and Chemoenzymatic Synthetic Route Development
Current synthetic methods for compounds like this compound often rely on traditional chemical catalysis. vulcanchem.com Biocatalysis, using enzymes to perform chemical reactions, offers a greener, more efficient, and highly selective alternative. researchgate.net
Asymmetric Synthesis: The synthesis of chiral β-amino alcohols is of great interest in pharmaceuticals. westlake.edu.cn Enzymes such as transaminases are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net A key future direction would be to develop a transaminase-based process to install the amine group onto a suitable furan-containing ketone precursor, ensuring high enantiomeric purity. This approach has been successfully applied in the large-scale manufacture of other chiral amines. researchgate.net
Enzymatic Cascades: One-pot, multi-enzyme cascade reactions can streamline synthesis. nih.gov A potential route for this compound could involve a cascade where one enzyme reduces a ketone to the chiral alcohol and another subsequently catalyzes the amination step. Such processes, which can be run in aqueous media under mild conditions, reduce waste and operational complexity. mdpi.comgoogle.com The use of enzymes for converting bio-based furans into valuable amines is an emerging field with significant potential. nih.gov
High-Throughput Screening Methodologies for Identifying New Reactivity Patterns and Biological Functions
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, accelerating the discovery of new drug leads and biological functions. mdpi.com
Combinatorial Libraries: A combinatorial library of derivatives based on the this compound scaffold could be synthesized. Modifications could be made at the amino group, the furan ring, and the methyl-substituted backbone.
Target-Based and Phenotypic Screening: This library could then be subjected to HTS against specific molecular targets (e.g., a panel of kinases or bacterial enzymes) to identify potent inhibitors. nih.gov Alternatively, phenotypic screening, which assesses the effect of compounds on cell behavior, could uncover entirely new therapeutic applications without prior knowledge of the specific target. For example, screening against various cancer cell lines could identify derivatives with potent cytotoxic activity. nih.gov Virtual HTS, which uses computational models to screen vast virtual libraries, can also be employed to prioritize compounds for synthesis and wet-lab screening. semanticscholar.org
Interdisciplinary Research at the Interface of Chemistry, Biology, and Data Science
The most significant breakthroughs in harnessing the potential of this compound will likely emerge from the integration of multiple scientific disciplines.
An exemplary future workflow would involve a continuous, iterative cycle:
Data Science: AI and machine learning models would design a virtual library of novel derivatives with optimized, predicted properties. researchgate.net
Chemistry: The most promising candidates would be synthesized, with an emphasis on developing efficient and sustainable biocatalytic or chemoenzymatic routes. westlake.edu.cnnih.gov
Biology: The synthesized compounds would undergo HTS to evaluate their biological activity and identify structure-activity relationships. nih.govsemanticscholar.org
The experimental data from these screens would then be fed back into the AI models, refining their predictive power and starting a new cycle of design, synthesis, and testing. This synergistic approach, exemplified by in-silico computer-aided drug design (CADD) studies followed by experimental validation, minimizes the trial-and-error nature of traditional drug discovery and maximizes the chances of developing impactful new therapies derived from the this compound scaffold. mdpi.comnih.gov
Q & A
Q. What are the recommended synthetic methods for 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol?
A one-pot multicomponent synthesis under microwave irradiation using sodium fluoride as a catalyst is a high-yield approach. This method involves reacting furan-2-carbaldehyde with malononitrile and methyl acetoacetate, followed by purification via column chromatography. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products like benzo[f]chromene derivatives . Alternative routes include reductive amination of ketone precursors using sodium borohydride in ethanol or catalytic hydrogenation with palladium on carbon .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Characterization should combine spectroscopic techniques:
Q. What safety precautions are essential when handling this compound in laboratory settings?
Use fume hoods to prevent inhalation exposure, as acute toxicity (H302, H332) and respiratory irritation (H335) are reported for similar amino alcohols. Wear nitrile gloves and safety goggles to avoid skin/eye contact (H315, H319). Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during the synthesis of chiral derivatives of this compound?
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis to induce stereoselectivity .
- Analytical Validation : Employ chiral HPLC with columns like Chiralpak® IG-3 and polarimetric detection to quantify enantiomeric excess (>99% e.e.) .
- Catalytic Asymmetric Reduction : Apply transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce prochiral ketones to desired enantiomers .
Q. What strategies are effective in optimizing reaction yields for multicomponent syntheses involving furan derivatives?
- Design of Experiments (DoE) : Use factorial designs to assess variables (e.g., catalyst loading, solvent polarity). For example, Aspen HYSYS simulations can model distillation parameters for byproduct removal .
- Microwave Assistance : Enhance reaction kinetics by reducing time (e.g., from 24 hours to 30 minutes) and improving yield by 15–20% compared to conventional heating .
- Solvent Optimization : Replace ethanol with THF to stabilize intermediates, as seen in nitro-group reductions for similar amino alcohols .
Q. How should contradictory kinetic data in oxidation studies of similar propanol derivatives be analyzed?
- Mechanistic Reassessment : For example, first-order dependence on osmium tetroxide at low alcohol concentrations may shift to zero-order at higher concentrations due to substrate saturation. Validate using isotopic labeling (e.g., ¹⁸O tracing) .
- Statistical Modeling : Apply nonlinear regression to resolve conflicting rate orders. For instance, use the Michaelis-Menten equation to distinguish between enzyme-like and free-radical pathways .
- Cross-Validation : Compare kinetic results with computational models (DFT calculations) to identify rate-determining steps, such as hydride transfer in oxidation reactions .
Methodological Notes
- Data Contradictions : Discrepancies in reaction kinetics or yields often arise from unaccounted variables (e.g., trace moisture in solvents, catalyst deactivation). Replicate experiments under inert atmospheres (N₂/Ar) and include internal standards (e.g., deuterated analogs) for NMR normalization .
- Scalability : Pilot-scale synthesis requires transitioning from batch to flow reactors to maintain temperature control and minimize exothermic side reactions. Use process analytical technology (PAT) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
